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Compound of Interest

Compound Name: Acetylvardenafil

Cat. No.: B588863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacological profile of

Acetylvardenafil. It is intended for a scientific audience and is not a substitute for professional

medical advice.

Introduction
Acetylvardenafil is a synthetic compound structurally related to vardenafil, a potent and

selective phosphodiesterase type 5 (PDE5) inhibitor. While vardenafil is a well-characterized

and clinically approved medication for the treatment of erectile dysfunction, there is a

significant lack of publicly available pharmacological data for Acetylvardenafil. It has been

primarily identified as an unapproved adulterant in some herbal supplements. This guide will

provide a comprehensive overview of the known information on Acetylvardenafil, drawing

heavily on the well-established profile of its parent compound, vardenafil, to infer its likely

pharmacological properties.
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Property Value

Chemical Name

2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-

yl)acetyl)phenyl)-5-methyl-7-propylimidazo[5,1-f]

[1][2][3]triazin-4(1H)-one

Molecular Formula C25H34N6O3

CAS Number 1261351-28-3

Pharmacological Profile (Inferred from Vardenafil)
Given the structural similarity to vardenafil, Acetylvardenafil is presumed to act as a

phosphodiesterase type 5 (PDE5) inhibitor. The addition of an acetyl group may influence its

potency, selectivity, and pharmacokinetic properties.

Mechanism of Action
Acetylvardenafil is expected to competitively inhibit the cGMP-specific phosphodiesterase

type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine

monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary

vasculature. By inhibiting PDE5, Acetylvardenafil would lead to an accumulation of cGMP. In

the corpus cavernosum, nitric oxide (NO) is released during sexual stimulation, which activates

guanylate cyclase to produce cGMP. The elevated cGMP levels, sustained by PDE5 inhibition,

lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[4]
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Mechanism of action of Acetylvardenafil as a PDE5 inhibitor.

Enzyme Inhibition and Selectivity
No specific IC50 values for Acetylvardenafil are available in the scientific literature. However,

its parent compound, vardenafil, is a highly potent and selective inhibitor of PDE5. The table

below summarizes the inhibitory activity of vardenafil against various phosphodiesterase

enzymes. It is plausible that Acetylvardenafil exhibits a similar, though not identical, selectivity

profile.

Enzyme Vardenafil IC50 (nM)[1] Sildenafil IC50 (nM)[1]

PDE1 180 >1000

PDE2 >1000 >1000

PDE3 >1000 >1000

PDE4 >1000 >1000

PDE5 0.7 6.6

PDE6 11 30

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Pharmacokinetics (Inferred from Vardenafil)
The pharmacokinetic profile of Acetylvardenafil has not been determined. The addition of an

acetyl group could alter its absorption, distribution, metabolism, and excretion (ADME)

properties compared to vardenafil. Vardenafil is rapidly absorbed after oral administration, with

a time to maximum plasma concentration (Tmax) of approximately 0.7 to 0.9 hours. It is

extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme 3A4.
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The following are generalized protocols for the characterization of PDE5 inhibitors, which would

be applicable for the pharmacological evaluation of Acetylvardenafil.

In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay is used to determine the IC50 of a compound against various PDE isozymes.

Materials:

Recombinant human PDE enzymes (PDE1-PDE11)

[3H]-cGMP or [3H]-cAMP as a substrate

Test compound (Acetylvardenafil)

Scintillation fluid

Assay buffer (e.g., Tris-HCl, MgCl2)

Snake venom nucleotidase

Procedure:

Prepare serial dilutions of the test compound.

In a reaction plate, add the assay buffer, the PDE enzyme, and the test compound at various

concentrations.

Initiate the reaction by adding the radiolabeled substrate ([3H]-cGMP for PDE5).

Incubate the reaction mixture at 30°C for a specified time.

Terminate the reaction by adding a stop solution (e.g., boiling water).

Add snake venom nucleotidase to convert the resulting [3H]-5'-GMP to [3H]-guanosine.

Separate the unreacted substrate from the product using ion-exchange chromatography.

Quantify the amount of [3H]-guanosine using liquid scintillation counting.
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Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC50 value by non-linear regression analysis.
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Workflow for determining the IC50 of a PDE inhibitor.

In Vivo Model of Erectile Function
This protocol describes a common animal model used to assess the pro-erectile effects of

PDE5 inhibitors.

Animal Model: Male Sprague-Dawley rats.

Procedure:

Anesthetize the animals.

Expose the cavernous nerve through a midline abdominal incision.

Insert a 25-gauge needle into the crus of the penis and connect it to a pressure transducer to

measure intracavernosal pressure (ICP).

Administer the test compound (Acetylvardenafil) or vehicle intravenously or orally.

After a predetermined time, stimulate the cavernous nerve electrically with a bipolar

electrode.

Record the maximal ICP and the mean arterial pressure (MAP).

Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood

pressure.

Compare the ICP/MAP ratio between the compound-treated and vehicle-treated groups to

determine the efficacy of the compound in enhancing erectile response.

Conclusion
Acetylvardenafil is a structural analogue of vardenafil and is presumed to act as a PDE5

inhibitor. Due to the lack of dedicated pharmacological studies, its precise potency, selectivity,

and pharmacokinetic profile remain uncharacterized. The information provided in this guide,

largely inferred from the extensive data on vardenafil, serves as a foundational reference for
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researchers and drug development professionals interested in this compound. Further in-depth

studies are required to fully elucidate the pharmacological properties of Acetylvardenafil and

to assess its potential therapeutic applications and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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